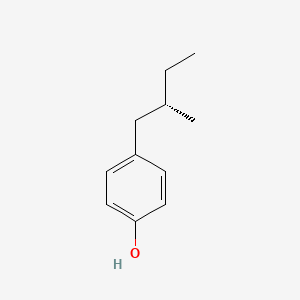

(S)-(+)-4'-2-Methylbutylphenol

Descripción general

Descripción

-(S)-(+)-4'-2-Methylbutylphenol, also known as S-MBP, is a naturally occurring chemical compound found in various plants and animals. It is a chiral compound, meaning that it has two non-superimposable mirror images. S-MBP is used in the synthesis of various compounds, including drugs, and has a wide range of applications in the scientific research field.

Aplicaciones Científicas De Investigación

Resonance Studies and Tunneling Rotation

The compound has been a subject of study in resonance methods, particularly in understanding the tunneling rotation of methyl groups. Clough and Poldy (1969) investigated free radicals formed by γ irradiation in single crystals of 4‐methyl‐2,6‐di‐tert‐iarybutylphenol, which is structurally related to (S)-(+)-4'-2-Methylbutylphenol. They observed hindered methyl group performing torsional oscillations and undergoing tunneling rotation, offering insights into quantum motions in molecular solids (Clough & Poldy, 1969).

Methanol-to-Hydrocarbon Chemistry

In a study related to methanol-to-hydrocarbon chemistry over H-SAPO-34 molecular sieves, Salehirad and Anderson (1996) found evidence of a stepwise methylation reaction involving surface-bound species. This study provides insight into the chemical processes involving methyl groups and their applications in hydrocarbon production (Salehirad & Anderson, 1996).

Interaction with Molecular Oxygen

The interaction of antioxidants like 2,2′-methylene-bis(4-methyl-6-tertbutylphenol) with oxygen, studied by Tyuleneva and Shlyapnikov (1995), offers insights into oxidative processes in polymers. This research is significant for understanding the stabilization mechanisms of polymers and their degradation under oxidative conditions (Tyuleneva & Shlyapnikov, 1995).

Isolation and Purification in Aqueous and Biological Samples

Gadzała-Kopciuch et al. (2008) explored methods for the isolation, purification, and determination of alkylphenols in water and biological samples. Their work provides methodologies for the detection and analysis of compounds structurally similar to this compound in environmental and biological contexts (Gadzała-Kopciuch, Filipiak, & Buszewski, 2008).

Direct Infrared Methods for Determination

Bain (1956) developed a direct infrared method for determining 4-methyl-2,6-ditertiarybutylphenol in mineral oil. This method provides a rapid, accurate way to measure phenol concentrations in industrial applications without the need for extensive sample preparation (Bain, 1956).

Photopolymerization and Chemical Synthesis

Recent studies, such as those by Guillaneuf et al. (2010) and Kogure, Nakagawa, and Fukawa (1975), have explored the use of related phenolic compounds in photopolymerization processes and the synthesis of anti-inflammatory drugs. These applications highlight the compound's potential in material science and pharmaceuticals (Guillaneuf et al., 2010); (Kogure, Nakagawa, & Fukawa, 1975).

Environmental and Biological Impact

Research into the degradation and biodegradability of substituted phenols under methanogenic conditions, as investigated by O'Connor and Young (1989), is crucial for understanding the environmental impact and fate of such compounds (O'Connor & Young, 1989).

Propiedades

IUPAC Name |

4-[(2S)-2-methylbutyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-9(2)8-10-4-6-11(12)7-5-10/h4-7,9,12H,3,8H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLHHAAYHRAAKQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1396463.png)

![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1396466.png)

![2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396472.png)

![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1396473.png)

![N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride](/img/structure/B1396481.png)

![[1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396482.png)

![Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride](/img/structure/B1396483.png)

![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/structure/B1396485.png)